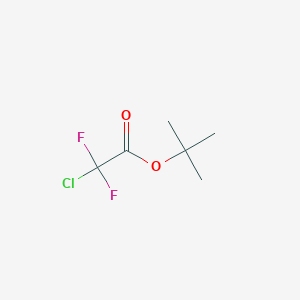

tert-Butyl chlorodifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl chlorodifluoroacetate (TBCDFA) is a chlorodifluoroacetate ester with a tert-butyl group attached to the carbon atom. It is widely used in organic synthesis as a protecting group for alcohols, amines and carboxylic acids. TBCDFA is also used as a reagent in a variety of laboratory experiments and is known for its ability to selectively react with alcohols, carboxylic acids, and amines.

Scientific Research Applications

Synthetic Chemistry Innovations tert-Butyl chlorodifluoroacetate is pivotal in synthetic organic chemistry, exemplified by its role in TBHP-promoted multicomponent reactions. This methodology facilitates the production of functionalized 2-aminobenzoxazinones, highlighting its utility in creating complex molecules under transition-metal-free conditions (Li et al., 2023). Additionally, its application extends to the chemoselective nitration of phenols, offering a safer, more selective approach to synthesizing mononitro derivatives of phenolic substrates, compatible even with peptide synthesis on solid support (Koley, Colón, & Savinov, 2009).

Environmental and Phytoremediation Studies Research on methyl tert-butyl ether (MTBE), which shares structural similarities with this compound, demonstrates the environmental impact of tert-butyl compounds. Studies on MTBE degradation pathways using the UV/H2O2 process have identified various byproducts, contributing to understanding the environmental behavior of similar tert-butyl compounds (Stefan, Mack, & Bolton, 2000). Furthermore, investigations into the uptake, metabolism, and toxicity of MTBE by weeping willows offer insights into the potential phytoremediation applications for removing tert-butyl compounds from the environment, highlighting the role of transpiration in mitigating pollution (Yu & Gu, 2006).

NMR Tagging and Protein Research The utilization of O-tert-Butyltyrosine as an NMR tag demonstrates the versatility of tert-butyl derivatives in biochemical research. The tert-butyl group serves as an excellent NMR tag in protein studies, enabling the observation of protein structures and interactions in high-molecular-weight systems without the need for isotope labeling. This innovation offers a new avenue for studying protein dynamics and ligand binding affinities with enhanced sensitivity and lower protein concentrations (Chen et al., 2015).

Emerging Synthetic Applications The development of novel reagents and methodologies underscores the importance of this compound in expanding synthetic toolboxes. For instance, tert-Butyl-N-chlorocyanamide has emerged as a versatile reagent for chlorination and oxidation reactions, demonstrating the compound's potential in facilitating a wide range of organic transformations, from sulfur modifications to oxidative decontamination of hazardous substances (Kumar & Kaushik, 2007).

Mechanism of Action

Mode of Action

The compound has been involved in a tert-butyl hydroperoxide-promoted multicomponent reaction of isatins, sodium chlorodifluoroacetate, and aliphatic amines . This reaction provides a practical approach for producing functionalized 2-aminobenzoxazinones under transition-metal-free conditions . The reaction probably proceeds through an intermolecular cyclization process between isatoic anhydride and imine cation intermediates .

Biochemical Pathways

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Biochemical Analysis

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is unclear which enzymes or cofactors it interacts with, and whether it has any effects on metabolic flux or metabolite levels .

Subcellular Localization

It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

tert-butyl 2-chloro-2,2-difluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLHJJSAELHRSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371364 |

Source

|

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167308-43-2 |

Source

|

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)

![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)

![1,5-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B66982.png)